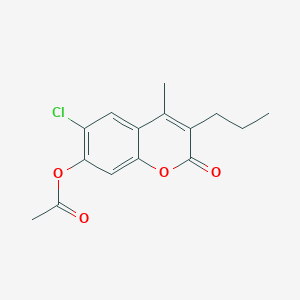

6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate

Description

6-Chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate is a coumarin derivative characterized by a 2H-chromen-2-one backbone with substituents at positions 3 (propyl), 4 (methyl), 6 (chlorine), and 7 (acetate). Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties.

Propriétés

Formule moléculaire |

C15H15ClO4 |

|---|---|

Poids moléculaire |

294.73 g/mol |

Nom IUPAC |

(6-chloro-4-methyl-2-oxo-3-propylchromen-7-yl) acetate |

InChI |

InChI=1S/C15H15ClO4/c1-4-5-10-8(2)11-6-12(16)14(19-9(3)17)7-13(11)20-15(10)18/h6-7H,4-5H2,1-3H3 |

Clé InChI |

STCAYGQYMILHLG-UHFFFAOYSA-N |

SMILES canonique |

CCCC1=C(C2=CC(=C(C=C2OC1=O)OC(=O)C)Cl)C |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acétate de 6-chloro-4-méthyl-2-oxo-3-propyl-2H-chromène-7-yle peut être réalisée par différentes voies de synthèse. Une méthode courante implique l’alkylation de la 7-hydroxy-4-méthyl coumarine avec du bromure de propargyle en présence de carbonate de potassium anhydre et d’acétone sèche . La réaction est généralement effectuée à 50 °C, suivie d’une acétylation à l’aide d’anhydride acétique .

Méthodes de production industrielle

L’utilisation de solvants et de catalyseurs verts peut être employée pour améliorer l’efficacité et la durabilité du procédé .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L’acétate de 6-chloro-4-méthyl-2-oxo-3-propyl-2H-chromène-7-yle présente plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de divers dérivés de la chromène-2-one.

Médecine : La recherche se poursuit pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.

Applications De Recherche Scientifique

6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various chromen-2-one derivatives.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mécanisme D'action

Le mécanisme d’action de l’acétate de 6-chloro-4-méthyl-2-oxo-3-propyl-2H-chromène-7-yle implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour inhiber certaines enzymes et certains récepteurs, ce qui conduit à ses effets biologiques. Les cibles moléculaires et les voies exactes sont encore à l’étude, mais on pense qu’elles impliquent des interactions avec les enzymes oxydoréductases et d’autres protéines cellulaires .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with four structurally related analogs (Table 1), followed by a discussion of key differences.

Table 1: Structural and Molecular Comparison of Coumarin Derivatives

*Inferred values based on structural analysis.

Key Differences and Implications:

Substituent at Position 3 :

- The target compound and the ethyloxy acetate derivative both feature a 3-propyl group , which increases lipophilicity compared to analogs lacking this substituent (e.g., the compound in ). This property may enhance membrane permeability and bioavailability.

Functional Group at Position 7: The acetate ester in the target compound and contrasts with the ethoxy acetate in , the hydroxyl group in , and the carboxylic acid in . The carboxylic acid in may enable salt formation for enhanced solubility in basic environments.

Substituent at Position 4 :

- The target compound and – have a methyl group at position 4, while features an ethyl group . The ethyl group in slightly increases lipophilicity compared to methyl, which could influence binding affinity in hydrophobic biological targets.

Molecular Weight Trends :

- The ethoxy acetate derivative has the highest molecular weight (338.78 g/mol) due to its extended side chain. The target compound’s inferred weight (294.73 g/mol) places it between simpler analogs (e.g., at 252.65 g/mol) and bulkier derivatives, suggesting a balance between size and functionality.

Activité Biologique

6-Chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate, a member of the coumarin family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique chromenone structure that contributes to its reactivity and potential therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate is characterized by several functional groups that enhance its biological activity:

| Feature | Description |

|---|---|

| Chloro Group | Enhances reactivity and biological interactions |

| Methyl Group | Modulates lipophilicity and solubility |

| Ester Functionality | Increases chemical reactivity and potential for further derivatization |

Mechanisms of Biological Activity

Research indicates that 6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate exhibits various biological activities, including:

- Antioxidant Activity : The compound's chromenone structure allows it to scavenge free radicals, mitigating oxidative stress associated with various diseases .

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, which may be beneficial in conditions like arthritis and other inflammatory diseases .

- Antitumor Potential : Studies have indicated that coumarin derivatives, including this compound, can induce apoptosis in cancer cells and exhibit multidrug resistance-reverting activity .

Research Findings

Several studies have focused on the biological effects of 6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate:

Case Studies

- Antitumor Activity : A study evaluated the compound's effects on human colon cancer cells, demonstrating significant growth inhibition and apoptosis induction .

- Neuroprotective Effects : Research has shown that this compound may protect neuronal cells from damage caused by amyloid-beta peptides, which are implicated in Alzheimer's disease .

In Vitro Studies

In vitro assays have revealed that 6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate can effectively inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and glycogen synthase kinase 3 beta (GSK-3β) .

Comparative Analysis with Related Compounds

The biological activity of 6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate can be compared with structurally similar compounds:

| Compound Name | Biological Activity | Unique Properties |

|---|---|---|

| Methyl [(6-chloro-4-methyl-2-oxo -2H-chromen -7 -yl)oxy]acetate | Antioxidant, anti-inflammatory | Different substitution pattern enhances solubility |

| Ethyl [(6-chloro -4-methyl -2 -oxo -2H-chromen -7 -yl)oxy]acetate | Antitumor activity | Variation in lipophilicity affects bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.